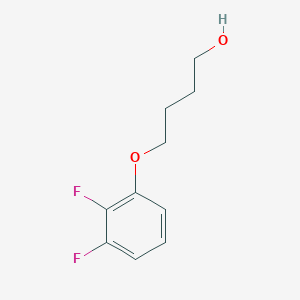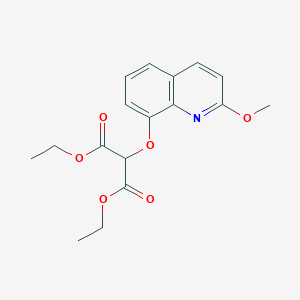![molecular formula C12H6O4S2 B8515462 thieno[2,3-f][1]benzothiole-4,8-dicarboxylic acid](/img/structure/B8515462.png)
thieno[2,3-f][1]benzothiole-4,8-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thieno2,3-fbenzothiole-4,8-dicarboxylic acid is a heterocyclic compound that features a fused ring system consisting of thiophene and benzothiole units
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thieno2,3-fbenzothiole-4,8-dicarboxylic acid typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 2-chloro-3-formylpyrroles with thioglycolic acid or its ethyl ester in the presence of a base such as sodium ethoxide (EtONa) in ethanol (EtOH) at room temperature. This reaction forms intermediate carboxylates, which can be hydrolyzed using lithium hydroxide (LiOH) to yield the desired dicarboxylic acid .
Industrial Production Methods
While specific industrial production methods for thieno2,3-fbenzothiole-4,8-dicarboxylic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Thieno2,3-fbenzothiole-4,8-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: Electrophilic substitution reactions can occur on the thiophene or benzothiole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
Thieno2,3-fbenzothiole-4,8-dicarboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s derivatives have potential as enzyme inhibitors and receptor antagonists.
Medicine: It is being explored for its antiviral and anticancer properties.
Mechanism of Action
The mechanism of action of thieno2,3-fbenzothiole-4,8-dicarboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways depend on the specific biological context and the derivatives used .
Comparison with Similar Compounds
Similar Compounds
- Thieno[2,3-b]pyrrole-2,4-dicarboxylic acid
- Thieno[3,2-b]thiophene-2,5-dicarboxylic acid
- Benzothiazole derivatives
Uniqueness
Thieno2,3-fbenzothiole-4,8-dicarboxylic acid is unique due to its fused ring structure, which imparts distinct electronic properties. This makes it particularly valuable in the development of organic electronic materials and as a scaffold for designing biologically active molecules .
Properties
Molecular Formula |
C12H6O4S2 |
|---|---|
Molecular Weight |
278.3 g/mol |
IUPAC Name |
thieno[2,3-f][1]benzothiole-4,8-dicarboxylic acid |
InChI |
InChI=1S/C12H6O4S2/c13-11(14)7-5-1-3-17-9(5)8(12(15)16)6-2-4-18-10(6)7/h1-4H,(H,13,14)(H,15,16) |
InChI Key |
WOIDRRVHLVDSKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2=C(C3=C(C(=C21)C(=O)O)SC=C3)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
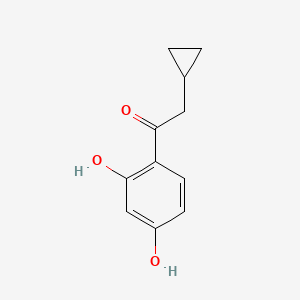
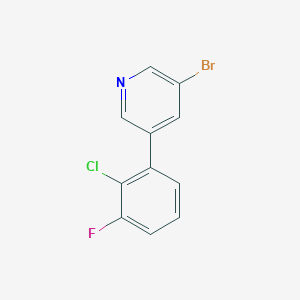
![(2-{[2-(Dimethylamino)ethyl]amino}-4,6-dimethylpyridin-3-yl)methanol](/img/structure/B8515402.png)
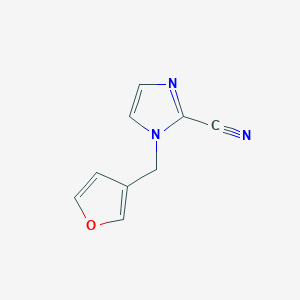
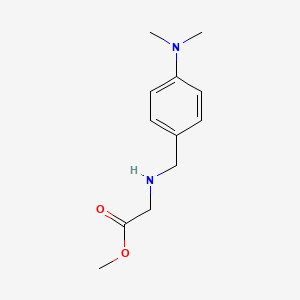
![2-Ethylsulfanylbenzo[h]chromen-4-one](/img/structure/B8515427.png)
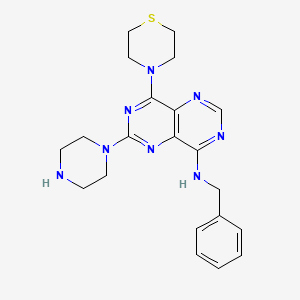
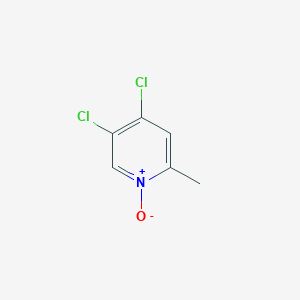
![1-Piperazinecarboxylic acid,4-[2-iodo-1-(phenylsulfonyl)-1h-indol-4-yl]-,1,1-dimethylethyl ester](/img/structure/B8515458.png)
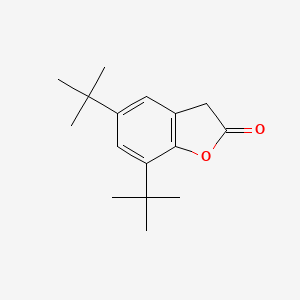
![3,5-Bis[(4-methylphenyl)methylidene]thian-4-one](/img/structure/B8515467.png)
